molecular formula C14H18ClN3 B1447977 1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine CAS No. 1627727-99-4

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine

Cat. No. B1447977
M. Wt: 263.76 g/mol
InChI Key: QTWLSIFGSDMPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine (also known as 5-chloro-N-methyl-N-(1-methyl-3-indolyl)piperidin-4-amine) is an indole-based structural analog of the synthetic opioid agonist, fentanyl. It is a potent agonist of the μ-opioid receptor and has been used as a research tool to study the structure-activity relationship of opioid agonists.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound has been involved in the synthesis of various pharmaceutical agents, including aminopyrimidine derivatives acting as 5-HT(1A) partial agonists, indicating moderate potency and metabolic stability. These compounds are explored for their potential therapeutic applications in treating mood disorders and related conditions (Dounay et al., 2009).

Role in Cholinesterase and Monoamine Oxidase Inhibition

Another significant application is the development of new indole derivatives acting as dual inhibitors for cholinesterase and monoamine oxidase. Such compounds are crucial in researching treatments for neurodegenerative diseases, showcasing the versatility of this compound in synthesizing agents with potential neurological benefits (Bautista-Aguilera et al., 2014).

Cancer Research Applications

In the realm of cancer research, derivatives of this compound have been investigated for their potential as aurora kinase inhibitors, offering insights into novel therapeutic strategies for cancer treatment. Such studies highlight the compound's role in developing targeted cancer therapies (ヘンリー,ジェームズ, 2006).

Chemical Functionalities Optimization

Research has also delved into optimizing the chemical functionalities of indole-2-carboxamides, with this compound serving as a backbone for modifications. The goal is to improve allosteric parameters for cannabinoid receptor 1 (CB1), indicating its importance in developing compounds with specific receptor target activities (Khurana et al., 2014).

Allosteric Modulation of CB1 Receptor

Further exploring its application in receptor modulation, studies have investigated novel compounds for their role as allosteric modulators of the cannabinoid CB1 receptor. This research provides valuable insights into the development of compounds that can modulate receptor activity, potentially offering therapeutic benefits in conditions where cannabinoid receptor modulation is beneficial (Price et al., 2005).

properties

IUPAC Name

1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c15-11-1-2-14-13(7-11)10(8-17-14)9-18-5-3-12(16)4-6-18/h1-2,7-8,12,17H,3-6,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWLSIFGSDMPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CNC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Reactant of Route 3
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Reactant of Route 5
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.